molecular formula C22H20ClN2+ B13370065 1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium

1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium

Cat. No.: B13370065
M. Wt: 347.9 g/mol
InChI Key: KHFZXDUGUYLGKJ-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with 3-chlorobenzyl and 4-methylbenzyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The 3-chlorobenzyl and 4-methylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions often involve the use of alkyl halides (e.g., 3-chlorobenzyl chloride and 4-methylbenzyl chloride) in the presence of a base such as potassium carbonate.

    Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with an alkylating agent to form the benzimidazolium salt.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole and benzyl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: Researchers use the compound to investigate its effects on cellular processes, such as apoptosis and cell proliferation.

    Chemical Biology: The compound serves as a tool for studying enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

1-(3-chlorobenzyl)-3-(4-methylbenzyl)-3H-benzimidazol-1-ium can be compared with other benzimidazole derivatives, such as:

    1-(3-chlorobenzyl)-3H-benzimidazol-1-ium: Lacks the 4-methylbenzyl group, which may result in different biological activities.

    1-(4-methylbenzyl)-3H-benzimidazol-1-ium: Lacks the 3-chlorobenzyl group, leading to variations in chemical reactivity and biological effects.

    1-(3,4-dichlorobenzyl)-3H-benzimidazol-1-ium: Contains two chlorine substituents, which can enhance its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activity.

Properties

Molecular Formula

C22H20ClN2+

Molecular Weight

347.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]benzimidazol-1-ium

InChI

InChI=1S/C22H20ClN2/c1-17-9-11-18(12-10-17)14-24-16-25(22-8-3-2-7-21(22)24)15-19-5-4-6-20(23)13-19/h2-13,16H,14-15H2,1H3/q+1

InChI Key

KHFZXDUGUYLGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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